molecular formula C19H19IN5O6PS B13856490 2-(Iodobenzyl)mercapto-1,N6-etheno-2'-deoxy-AMP

2-(Iodobenzyl)mercapto-1,N6-etheno-2'-deoxy-AMP

Cat. No.: B13856490
M. Wt: 603.3 g/mol
InChI Key: ALHSSACNQKESHZ-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves several steps, including the introduction of the iodobenzyl group and the formation of the mercapto-1,N6-etheno-2’-deoxy-AMP structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and purification processes .

Chemical Reactions Analysis

2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP can undergo various chemical reactions, including:

Scientific Research Applications

2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. In chemistry, it is used to investigate reaction mechanisms and pathways. In biology and medicine, it is employed in research related to nucleotide analogs and their effects on cellular processes .

Mechanism of Action

The mechanism of action of 2-(Iodobenzyl)mercapto-1,N6-etheno-2’-deoxy-AMP involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, affecting their activity and function. The pathways involved in its action are related to nucleotide metabolism and protein interactions .

Properties

Molecular Formula

C19H19IN5O6PS

Molecular Weight

603.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[5-[(4-iodophenyl)methylsulfanyl]imidazo[2,1-f]purin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C19H19IN5O6PS/c20-12-3-1-11(2-4-12)9-33-19-23-18-16(17-21-5-6-24(17)19)22-10-25(18)15-7-13(26)14(31-15)8-30-32(27,28)29/h1-6,10,13-15,26H,7-9H2,(H2,27,28,29)/t13-,14+,15+/m0/s1

InChI Key

ALHSSACNQKESHZ-RRFJBIMHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N4C3=NC=C4)SCC5=CC=C(C=C5)I)COP(=O)(O)O)O

Origin of Product

United States

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